Cyclopentyl 4-methylphenyl ketone
Description
Cyclopentyl 4-methylphenyl ketone, also known by its IUPAC name cyclopentyl(4-methylphenyl)methanone, is an aromatic ketone that is emerging as a compound of interest in various research domains. biosynth.comlabshake.com Its molecular structure, featuring a cyclopentyl ring and a p-tolyl group linked by a carbonyl functional group, provides a unique scaffold for further chemical modifications.
Ketones are a cornerstone of organic chemistry, characterized by a carbonyl group (C=O) bonded to two other carbon atoms. This functional group imparts a specific reactivity that makes ketones invaluable intermediates in a vast array of chemical transformations. In advanced organic synthesis, ketones are pivotal precursors for the construction of complex molecular architectures found in natural products, polymers, and novel materials. Their carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, which is the basis for numerous fundamental reactions such as Grignard reactions, Wittig reactions, and aldol (B89426) condensations.
In the field of medicinal chemistry, the ketone moiety is a common feature in many pharmacologically active molecules. The polarity of the carbonyl group can facilitate interactions with biological targets, and its ability to act as a hydrogen bond acceptor is crucial for molecular recognition processes. The structural rigidity and electronic properties of ketones are often exploited by medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of drug candidates.
Cyclopentyl aryl ketones, the class of compounds to which this compound belongs, possess a distinctive combination of a flexible aliphatic ring and a rigid aromatic system. The cyclopentyl group, a five-membered cycloalkane ring, can adopt various conformations, which can influence the steric environment around the carbonyl group. This conformational flexibility can be advantageous in the design of molecules that need to adapt to the specific geometry of a biological binding site.
The aryl group, in this case, a 4-methylphenyl (p-tolyl) group, significantly influences the electronic properties of the ketone. The methyl group at the para position is an electron-donating group, which can modulate the reactivity of the carbonyl group and the aromatic ring. The presence of the aromatic ring also provides a platform for various substitution reactions, allowing for the synthesis of a diverse library of derivatives. The combination of the cyclopentyl and substituted aryl moieties creates a lipophilic character, which is a critical parameter in medicinal chemistry for influencing properties like membrane permeability and metabolic stability.
The significance of this structural arrangement is underscored by the utility of a closely related compound, Cyclopentyl phenyl ketone, which serves as a key intermediate in the synthesis of various pharmaceuticals. chemicalbook.comevitachem.com This highlights the potential of the cyclopentyl aryl ketone scaffold in the development of new therapeutic agents.
The current research landscape for this compound itself is relatively nascent, with its availability primarily being noted in chemical supplier catalogs for research and development purposes. biosynth.comlabshake.comaksci.com While extensive academic literature specifically detailing the synthesis, reactivity, and applications of this particular ketone is limited, the broader class of cyclopentyl aryl ketones is an active area of investigation.
Research on analogous compounds, such as Cyclopentyl phenyl ketone, provides valuable insights. For instance, various synthetic routes have been developed for Cyclopentyl phenyl ketone, including methods that are noted for being environmentally friendly and producing high yields. evitachem.com These synthetic strategies could likely be adapted for the preparation of this compound.
A significant gap in the current body of knowledge is the lack of detailed studies on the specific chemical and physical properties of this compound. Furthermore, its potential applications in medicinal chemistry and materials science remain largely unexplored. There is a clear need for fundamental research to characterize this compound thoroughly and to investigate its reactivity in a variety of chemical transformations.
Given the existing knowledge gaps, the primary objectives for future research on this compound should focus on a few key areas. A primary goal is the development and optimization of efficient and scalable synthetic routes to this compound. This would facilitate its wider availability for research purposes.
A comprehensive characterization of its physicochemical properties is another crucial objective. This includes detailed spectroscopic analysis (NMR, IR, MS), determination of its melting and boiling points, and assessment of its solubility and stability.
The scope of research should also extend to exploring its chemical reactivity. Investigating its behavior in fundamental organic reactions would not only expand our understanding of its chemical nature but also open up avenues for its use as a building block in the synthesis of more complex molecules. Furthermore, preliminary in-silico and in-vitro studies could be undertaken to explore its potential as a scaffold in medicinal chemistry, for instance, by designing and synthesizing derivatives and evaluating their biological activities.
| Property | Data |
| IUPAC Name | cyclopentyl(4-methylphenyl)methanone |
| CAS Number | 97802-97-6 |
| Molecular Formula | C13H16O |
| Molecular Weight | 188.27 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPGKQPKLIKHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473489 | |
| Record name | cyclopentyl(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97802-97-6 | |
| Record name | cyclopentyl(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopentyl 4 Methylphenyl Ketone
Classical and Established Synthetic Routes
Traditional methods for the synthesis of aryl ketones, including Cyclopentyl 4-methylphenyl ketone, have been well-established in organic chemistry for decades. These routes often involve multi-step processes and classical named reactions.
The Grignard reaction is a fundamental method for forming carbon-carbon bonds and can be adapted for the synthesis of ketones. organic-chemistry.org This typically involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. For the synthesis of this compound, one approach involves the reaction of a cyclopentylmagnesium halide with a 4-methylbenzoyl derivative or a p-tolylmagnesium halide with a cyclopentanecarbonyl derivative.
A specific patented process for the synthesis of the closely related cyclopentyl phenyl ketone involves the reaction of bromocyclopentane (B41573) with benzonitrile (B105546) in the presence of magnesium chips in tetrahydrofuran (B95107). google.com This method, which can be adapted by using 4-methylbenzonitrile, proceeds by forming the cyclopentylmagnesium bromide in situ, which then attacks the nitrile. The resulting imine intermediate is subsequently hydrolyzed with acid to yield the ketone. google.com The process is reported to have fewer by-products and high product purity. google.com
Another established route is the acylation of Grignard reagents with acid chlorides. wisc.edu However, a major challenge is preventing the highly reactive Grignard reagent from adding to the newly formed ketone, which would result in a tertiary alcohol. organic-chemistry.orgchemistrysteps.com To circumvent this, the reactivity of the Grignard reagent can be moderated. The use of bis[2-(N,N-dimethylamino)ethyl] ether as a ligand can form a tridentate complex with the Grignard reagent, moderating its reactivity and allowing for the selective synthesis of aryl ketones from aryl acid chlorides in high yields. wisc.eduorganic-chemistry.org
Table 1: Example of Grignard Reagent-Mediated Synthesis Conditions
| Reactants | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Bromocyclopentane, 4-Methylbenzonitrile | 1. Magnesium chips, Tetrahydrofuran (THF), heat. 2. Hydrochloric acid (for hydrolysis). | This compound | google.com |
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. scribd.com For the synthesis of this compound, this involves the reaction of toluene (B28343) with cyclopentanecarbonyl chloride or cyclopentanecarboxylic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk
The reaction proceeds via the formation of an acylium ion electrophile from the interaction between the acyl chloride and the Lewis acid. scribd.com This electrophile is then attacked by the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance from the methyl group, the acylation reaction predominantly occurs at the para-position, yielding the desired 4-substituted product with high selectivity. libretexts.orgchemguide.co.uk A patent describes a similar synthesis of cyclopentyl phenyl ketone from cyclopentanecarboxylic acid and a catalyst, achieving a total yield of 56%. google.com
Table 2: Friedel-Crafts Acylation of Toluene
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |
|---|
The reaction is typically heated to around 60°C for approximately 30 minutes to ensure completion. libretexts.orgchemguide.co.uk
Ketones can be synthesized through the hydrolysis and subsequent decarboxylation of β-keto esters. aklectures.com This process involves two key steps. First, the ester is hydrolyzed, typically under acidic or basic conditions, to form a β-keto acid. aklectures.compearson.com Second, this β-keto acid, which has a carbonyl group at the beta-position relative to the carboxylic acid, readily undergoes thermal decarboxylation (loss of CO₂) to yield the final ketone product. ucalgary.ca
A patented method describes the preparation of cyclopentyl phenyl ketone by hydrolyzing 2-cyclopentyl benzoylacetate in a basic solvent. google.com This precursor can be either the methyl or ethyl ester. google.com This approach is noted for its high yield, short process time, and use of environmentally friendly solvents. google.com An analogous strategy can be used for this compound, starting with the appropriate 2-cyclopentyl-(4-methylbenzoyl)acetate ester.
Hydrolysis: The β-keto ester is treated with a base (e.g., NaOH) followed by acidification, or with acid and heat, to convert the ester group into a carboxylic acid. aklectures.comyoutube.com
Decarboxylation: Gentle heating of the resulting β-keto acid promotes a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol, which quickly tautomerizes to the more stable ketone. ucalgary.cayoutube.com
Reductive coupling reactions offer another pathway to ketones by forming a key carbon-carbon bond. nih.gov Nickel-catalyzed reductive coupling methods have been developed for the synthesis of alkyl-aryl ketones. rsc.org One such strategy involves the direct coupling of unactivated alkyl bromides (like bromocyclopentane) with aryl carboxylic acids (like p-toluic acid). rsc.org
Electroreductive cross-coupling represents a greener alternative, using electrons as the reducing agent to couple two different carbonyl compounds. rsc.org While often used to create 1,2-diols, related electrochemical methods can be adapted for ketone synthesis. rsc.orgacs.org For instance, the nickel-catalyzed electro-reductive cross-coupling of alkyl N-acyl imides with alkyl halides has been developed as an efficient method for accessing dialkyl ketones. acs.org These modern reductive methods often exhibit broad substrate scope and high functional group tolerance. rsc.org
Modern and Sustainable Synthetic Strategies
Recent advancements in organic synthesis have focused on developing more efficient and environmentally benign methods. These strategies often rely on catalytic processes that minimize waste and increase atom economy.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like organohalides or organometallic reagents. mdpi.com This approach can be applied to the synthesis of aryl ketones.
One strategy involves the ortho-acylation of a substituted benzene (B151609) derivative. mdpi.com For example, an acetanilide (B955) can be ortho-acylated with an α-keto acid in a palladium-catalyzed C-H activation reaction. mdpi.com To synthesize this compound, a directing group on the toluene substrate would be used to guide the palladium catalyst to activate a specific C-H bond, followed by coupling with a cyclopentyl-containing coupling partner.
Another approach is the palladium-catalyzed cross-coupling of styrenes with aryl methyl ketones, which involves a twofold C-H activation at the α-position of the ketone. nih.gov While this specific reaction leads to cyclopropanes, it demonstrates the principle of Pd-catalyzed C-H activation at a ketone. nih.gov The synthesis of functional polyketones has also been achieved through the palladium-catalyzed polymerization of carbon monoxide and α-olefins, highlighting the versatility of palladium catalysts in ketone synthesis under mild conditions. nih.gov
A plausible, though not explicitly documented, route for this compound could involve a directed C-H activation of toluene followed by a coupling reaction, or a decarboxylative coupling between an appropriate aryl carboxylic acid and a cyclopentyl partner. These methods are at the forefront of synthetic chemistry, offering pathways with high efficiency and sustainability. mdpi.com
Photoredox Catalysis in the Formation of Cyclopentyl Ketones
The synthesis of cyclopentyl ketones, including this compound, has been significantly advanced through the application of photoredox catalysis. This approach utilizes visible light to initiate chemical transformations, offering a milder and more selective alternative to traditional methods. Researchers have demonstrated that photoredox catalysis can facilitate the [3+2] cycloaddition of radical anions, providing an elegant pathway to substituted and functionalized five-membered carbocyclic rings. thieme.de This method is particularly advantageous as it often works well with a broader range of substrates that are less electronically biased compared to other synthetic alternatives. thieme.de
The process typically involves the generation of radical intermediates under photocatalytic conditions, which can then engage in cyclization reactions to form the desired cyclopentyl ring system. thieme.demdpi.com The use of a photocatalyst, activated by visible light, allows for the controlled formation of these reactive species, minimizing side reactions and often leading to higher yields. mdpi.com This strategy has been successfully applied to the synthesis of various cyclopentyl aryl ketones, highlighting its potential for the preparation of this compound. thieme.de
Electrochemical Synthesis Pathways to β-Functionalized Ketones
Electrochemical methods present a sustainable and efficient alternative for the synthesis of ketones and their derivatives. acs.orgacs.org These techniques leverage electricity to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. organic-chemistry.org A notable application is the electrochemical synthesis of β-functionalized ketones through the ring-opening of cycloalkanols. acs.orgacs.org This process involves the anodic oxidation of tertiary cycloalkanols to generate alkoxy radicals, which then undergo β-scission. This cleavage leads to the formation of α,β-unsaturated ketones as key intermediates, which can then react with various nucleophiles in a Michael addition to yield β-functionalized ketones. acs.orgacs.org
This electrochemical approach is characterized by its mild reaction conditions, high efficiency, and broad substrate scope, accommodating a variety of cycloalkanols and nucleophiles (including N, O, C, and P-centered nucleophiles). acs.orgacs.org The use of inexpensive and reusable graphite (B72142) and platinum electrodes further enhances the sustainability and cost-effectiveness of this method. acs.orgorganic-chemistry.org
Solvent-Free and Environmentally Benign Solvent (e.g., Cyclopentyl Methyl Ether) Protocols
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign synthetic protocols. Solventless reaction conditions have been shown to be effective in certain ketone syntheses, such as the intermolecular carbonyl-ene reaction catalyzed by the inexpensive and non-toxic salt MgCl2. nih.gov This approach not only minimizes waste but can also lead to very high yields. nih.gov
The use of green solvents is another key strategy. Cyclopentyl methyl ether (CPME) has emerged as a promising eco-friendly alternative to traditional ethereal solvents like THF, diethyl ether, and dioxane. nih.govmdpi.comresearchgate.netnih.govzeon.co.jp CPME offers several advantages, including a high boiling point, low peroxide formation, stability under acidic and basic conditions, and ease of recovery. researchgate.netnih.govzeon.co.jp Its hydrophobic nature facilitates easy separation from water, reducing wastewater generation. zeon.co.jp CPME has been successfully employed as a solvent in a variety of organic reactions, including those used in the synthesis of ketones and their precursors, demonstrating its potential to make these processes more sustainable. nih.govmdpi.comresearchgate.net For instance, the use of CPME in Grignard reactions has been shown to be a suitable alternative to other ethers, although yields may vary depending on the specific reaction. mdpi.com
Cascade and Domino Reactions in Ketone Synthesis
Cascade and domino reactions offer a powerful approach to increasing synthetic efficiency by combining multiple transformations into a single, one-pot operation. nih.govacs.org20.210.105 This strategy minimizes the isolation of intermediates, reduces waste, and saves time and resources. nih.gov In the context of ketone synthesis, domino reactions have been employed to construct complex molecular architectures from simple starting materials. 20.210.105iupac.orgnih.gov
One notable example is the domino Knoevenagel–hetero-Diels–Alder reaction, which can be used to create highly substituted cyclic structures. iupac.org Another approach involves a catalytic domino transformation using TMSCF2Br and ketones to generate α-fluoroenones. This process proceeds through the in situ formation of a silyl (B83357) enol ether, followed by difluorocyclopropanation, desilylation, and ring-opening. acs.org Furthermore, cascade reactions initiated by rhodium carbenes have been developed for the highly stereoselective synthesis of cyclopentanes bearing multiple stereocenters. nih.gov These complex sequences can involve steps such as oxonium ylide formation, sigmatropic rearrangements, and intramolecular carbonyl ene reactions. nih.gov The application of such cascade strategies to the synthesis of cyclopentyl ketones like this compound holds significant promise for streamlined and efficient production. mdpi.comorganic-chemistry.orgbaranlab.org
Optimization of Reaction Conditions and Yield Enhancement for this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Traditional methods, such as the Friedel-Crafts acylation, have been a common route. For instance, the acylation of toluene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a known method. However, this method can suffer from issues related to catalyst waste and regioselectivity.
A more modern and scalable approach involves the Grignard reaction. A patented process describes the synthesis of cyclopentyl phenyl ketone by reacting bromocyclopentane with benzonitrile in the presence of magnesium in tetrahydrofuran (THF). google.com This method reports high purity (>99%) and is amenable to industrial scale-up. google.com Another preparation method involves the hydrolysis and decarboxylation of 2-cyclopentyl benzoylacetate derivatives in the presence of a base. google.com This route is noted for its use of environmentally friendly solvents and high yield. google.com
The choice of solvent, temperature, and catalyst are all critical parameters that need to be fine-tuned. For example, in the synthesis of related ketones, the use of specific ligands with nickel catalysts has been shown to minimize side reactions and improve yields in reductive coupling reactions. organic-chemistry.org Similarly, in certain domino reactions, the addition of a proton source was found to be necessary to obtain good yields of cyclopentenones. organic-chemistry.org
Stereoselective Synthesis of Chiral Cyclopentyl Ketone Analogues
The synthesis of chiral cyclopentyl ketones is of significant interest due to the prevalence of this motif in biologically active molecules and natural products. thieme.deacs.org Achieving high stereoselectivity is a key challenge in organic synthesis. Several strategies have been developed to address this, including the use of chiral catalysts and auxiliaries.
Palladium-catalyzed asymmetric cycloaddition reactions have emerged as a powerful tool for the enantioselective construction of chiral cyclopentyl structures. researchgate.netacs.org For instance, a regio-, diastereo-, and enantioselective [3 + 2] cycloaddition using in situ generated sulfone-trimethylenemethane (TMM) species allows for the synthesis of chiral cyclopentyl sulfones with high enantiomeric excess (up to 99% ee) and diastereoselectivity. acs.org The success of this transformation relies on the use of a robust chiral diamidophosphite ligand. acs.org
Other approaches to chiral cyclopentenones, which can be precursors to chiral cyclopentyl ketones, include asymmetric Pauson-Khand reactions, Nazarov cyclizations, and organocatalyzed reactions. acs.org Rhodium-catalyzed cascade reactions have also been developed to generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity. nih.gov Molecular modeling and dynamics simulations can play a crucial role in understanding the origins of stereoselectivity and in designing more effective chiral catalysts and reaction conditions. nih.gov
Scale-Up Considerations and Industrial Synthesis Applications
The industrial synthesis of cyclopentyl ketones, including this compound, requires processes that are not only high-yielding but also cost-effective, safe, and environmentally friendly. Several patented methods highlight key considerations for large-scale production.
One process for synthesizing cyclopentyl phenyl ketone emphasizes a Grignard-based route that is described as being suitable for industrialization due to its simple operation and control, resulting in a high-purity product. google.com Another patent details a process for producing cyclopentyl 2-thienyl ketone, a related compound, that avoids the use of multiple solvents, which simplifies post-reaction work-up, isolation, and solvent recovery, thereby reducing manufacturing costs. google.comgoogleapis.com This process utilizes a water-scavenging solvent like polyphosphoric acid to directly react cyclopentanecarboxylic acid with thiophene, eliminating the need to first form the acid chloride and avoiding the use of heavy metal catalysts like stannic chloride. google.comgoogleapis.com
The choice of solvent is a critical factor in industrial applications. The use of greener solvents like Cyclopentyl Methyl Ether (CPME) is gaining traction due to its favorable properties, including low toxicity and ease of recovery. mdpi.com The development of continuous flow processes is another important aspect of modern industrial synthesis, offering advantages in terms of safety, efficiency, and scalability. For instance, the critical hydroxylation step in a synthesis of a ketamine analog was successfully scaled up in a commercial pilot continuous flow reactor. researchgate.net These examples underscore the ongoing efforts to develop robust and sustainable industrial processes for the production of cyclopentyl ketones.
Chemical Reactivity and Transformation Studies of Cyclopentyl 4 Methylphenyl Ketone
Transformations of the Carbonyl Group
The carbonyl group (C=O) in Cyclopentyl 4-methylphenyl ketone is the primary site of reactivity for nucleophilic addition reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo subsequent elimination to form a new double bond.
Reduction to Secondary Alcohols
The reduction of a ketone's carbonyl group yields a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents. For this compound, this reaction would result in the formation of Cyclopentyl(p-tolyl)methanol.
Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to give the final alcohol product.
A general representation of this reduction is as follows: Step 1: Nucleophilic attack by hydride Step 2: Protonation of the alkoxide
Table 1: Hypothetical Reduction of this compound
| Reagent | Solvent | Product | Expected Outcome |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol | Cyclopentyl(p-tolyl)methanol | High Yield |
Imine and Oxime Formation
Ketones react with primary amines (R-NH₂) and related compounds like hydroxylamine (B1172632) (NH₂OH) to form imines (C=N-R) and oximes (C=N-OH), respectively. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. nih.govchemicalbook.com
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. princeton.edu Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of a water molecule, generates an iminium ion, which then loses a proton to form the stable imine or oxime. The optimal pH for these reactions is mildly acidic (around 4-5) to facilitate both the protonation of the carbonyl group and the dehydration step without deactivating the amine nucleophile. nih.govprinceton.edu
For this compound, reaction with a primary amine would yield an N-substituted imine, and reaction with hydroxylamine would produce this compound oxime. These reactions are reversible and are often driven to completion by removing the water formed during the reaction. nih.gov
Table 2: Imine and Oxime Formation from this compound
| Reagent | Product Type | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine |
Wittig and Related Olefination Reactions
The Wittig reaction is a powerful method for converting ketones into alkenes by reacting the carbonyl compound with a phosphorus ylide (a Wittig reagent). guidechem.comnih.gov This reaction is highly valuable in synthesis as it forms the carbon-carbon double bond at a specific location. For this compound, a Wittig reaction would replace the carbonyl oxygen with a carbon-based substituent, leading to a variety of substituted alkenes.
The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. molaid.com This ring subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. biosynth.com The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. guidechem.com
Table 3: Representative Wittig Reaction of this compound
| Wittig Reagent | Product |
|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(1-cyclopentylidene-ethyl)-4-methyl-benzene |
Alpha-Functionalization Reactions
The carbon atoms adjacent to the carbonyl group (alpha-carbons) in this compound are susceptible to functionalization due to the acidity of the alpha-hydrogens. The cyclopentyl ring has two sets of alpha-hydrogens, which under basic conditions can be removed to form an enolate. This enolate can then act as a nucleophile in various reactions.
Regioselective Alpha-Alkylation with Simple Olefins
A significant challenge in ketone alkylation is controlling the regioselectivity when there are two different alpha-positions. Traditional methods often lead to mixtures of products. However, modern catalytic methods have been developed to address this. One such method involves the rhodium-catalyzed alpha-alkylation of ketones with simple olefins.
This strategy employs a bifunctional catalyst system, typically comprising a secondary amine and a rhodium complex. The amine transiently converts the ketone into an enamine, which then coordinates to the rhodium center that has also activated the olefin. This dual activation allows for the regioselective mono-alkylation at the less sterically hindered alpha-position. For this compound, this would correspond to the alkylation on the cyclopentyl ring. This method is notable for its atom economy and neutral reaction conditions.
Table 4: Potential Regioselective α-Alkylation of this compound
| Olefin | Catalyst System | Expected Product |
|---|---|---|
| Ethylene (B1197577) | Rhodium complex + Secondary Amine | 2-Ethylthis compound |
Selective Alpha-Methylation Strategies
The introduction of a methyl group at the alpha-position to the carbonyl in this compound can be achieved through several regioselective methods, enhancing the molecular complexity and providing a key intermediate for further synthesis.
One notable strategy involves a two-step preparative approach that begins with the regioselective formation of an enaminone, followed by diastereoselective hydrogenation. sci-hub.senih.gov This method has proven to be scalable and tolerant of various functional groups. sci-hub.senih.gov For this compound, the reaction would proceed via an intermediate formed with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by reduction.
A more direct and greener approach utilizes quaternary ammonium (B1175870) salts as solid methylating agents. nih.govorganic-chemistry.org Phenyl trimethylammonium iodide (PhMe₃NI), in the presence of a base like potassium hydroxide (B78521) and using an environmentally benign solvent such as anisole, can effectively methylate the alpha-position of aryl ketones with yields reaching up to 85%. nih.govorganic-chemistry.org A key advantage of this method is the prevention of α,α-dimethylation, ensuring mono-selectivity. nih.gov The reaction is believed to proceed through a direct nucleophilic substitution mechanism. organic-chemistry.org
Table 1: Selective Alpha-Methylation of this compound
| Method | Reagents and Conditions | Key Features | Anticipated Yield | Reference |
|---|---|---|---|---|
| Enaminone Formation and Hydrogenation | 1. DMF-DMA; 2. Hydrogenation catalyst (e.g., Pd/C), H₂ | Scalable, good for building block synthesis, high diastereoselectivity. | ~55-60% (overall for two steps) | sci-hub.senih.gov |
| Quaternary Ammonium Salt Methylation | Phenyl trimethylammonium iodide, KOH, Anisole, Heat | Uses non-volatile, non-carcinogenic solid methylating agent; regioselective mono-methylation. | Up to 85% | nih.govorganic-chemistry.org |
Alpha-Halogenation and Subsequent Transformations
The alpha-position of this compound is readily susceptible to halogenation under both acidic and basic conditions, yielding valuable α-haloketone intermediates. nih.gov These intermediates are versatile building blocks for constructing more complex molecular architectures, including various heterocycles. nih.gov
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol, which then rapidly reacts with the halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org This method is generally preferred for achieving mono-halogenation. For this compound, bromination using bromine in acetic acid is a typical procedure. libretexts.org
Base-promoted halogenation occurs via an enolate intermediate. libretexts.org However, this method often leads to polyhalogenation because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-hydrogens. libretexts.org
The resulting α-haloketone can undergo subsequent transformations. A common follow-up reaction is dehydrohalogenation to form an α,β-unsaturated ketone. This elimination is typically induced by a non-nucleophilic, sterically hindered base like pyridine (B92270), which favors the E2 mechanism. libretexts.org
Table 2: Alpha-Halogenation of this compound
| Halogenating Agent | Conditions | Product | Subsequent Transformation | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic Acid (Acid-catalyzed) | Alpha-bromo this compound | Elimination with pyridine and heat to yield α,β-unsaturated ketone. | libretexts.org |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr) | Alpha-bromo this compound | - | nih.gov |
| Iodine (I₂) / [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Ionic Liquid (IL) | Alpha-iodo this compound | Mild and green conditions. | nih.gov |
Aromatic Ring Functionalization of the 4-Methylphenyl Moiety
Electrophilic Aromatic Substitution Reactions
The 4-methylphenyl ring of the ketone presents two directing groups for electrophilic aromatic substitution (EAS): the methyl group and the cyclopentylcarbonyl group. The methyl group is an activating, ortho, para-director, while the acyl group is a deactivating, meta-director. masterorganicchemistry.com The substitution pattern is therefore determined by the interplay of these competing effects.
The powerful activating effect of the methyl group will direct incoming electrophiles primarily to the positions ortho to it (C2 and C6). The para position is blocked. The deactivating acyl group will direct to the positions meta to it (C3 and C5), which are the same positions as the ortho positions relative to the methyl group. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions of the aromatic ring. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). libretexts.orgyoutube.com
Palladium-Catalyzed Ortho-Arylation
Transition metal-catalyzed C-H functionalization offers a modern approach to arylation, bypassing the constraints of classical electrophilic substitution. rsc.org The ketone's carbonyl group can act as a directing group, facilitating palladium-catalyzed C-H activation at the ortho position of the aromatic ring. rsc.org
This strategy, often part of the Buchwald-Hartwig-Miura (BHM) arylation manifold, allows for the formation of a C-C bond between the ortho-carbon of the 4-methylphenyl ring and an aryl halide. orgsyn.org While the α-arylation of ketones is more common, conditions can be tuned to favor functionalization of the aromatic C-H bond. The reaction typically employs a palladium catalyst, a suitable ligand, a base, and an aryl halide coupling partner. Challenges can arise with sterically hindered substrates, but the development of specialized ligands continues to broaden the scope of these reactions. orgsyn.org
C-H Functionalization at Distal Positions
Achieving C-H functionalization at positions distal to the directing group (i.e., meta or para to the carbonyl group) is a significant challenge in synthetic chemistry. For this compound, this would involve targeting the C3 and C5 positions of the aromatic ring, which is electronically disfavored.
While direct distal C-H functionalization of this specific substrate is not widely reported, research in this area often relies on sophisticated strategies. These can include the use of U-shaped templates that bridge the ortho and a distal position or employing catalysts that operate through radical pathways or unique transition states to overcome the inherent electronic preference for ortho functionalization. nih.gov Such methods represent the cutting edge of synthetic methodology and would be an area for future research concerning this ketone.
Cyclopentyl Ring Transformations
The cyclopentyl ring, while generally stable, can undergo specific transformations. One potential reaction is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For this compound, this would likely lead to the formation of a cyclopentyl ester of 4-methylbenzoic acid, as the migratory aptitude of the cyclopentyl group is higher than that of the aryl group.
Another potential transformation involves photochemical reactions. The Norrish-Yang reaction, for instance, is a photochemical process that can occur in ketones with accessible γ-hydrogens. nih.gov In the case of this compound, irradiation could lead to intramolecular hydrogen abstraction from the cyclopentyl ring, followed by cyclization or cleavage, generating complex bicyclic or ring-opened products. nih.gov
Furthermore, the α-hydrogens on the cyclopentyl ring are acidic and can be exchanged for deuterium (B1214612) by treatment with D₂O under acidic or basic catalysis, a process useful for mechanistic studies. libretexts.orglibretexts.org
Ring-Opening Reactions of Cycloalkanols and Ketones
Ring-opening reactions of cyclic ketones are significant transformations that can lead to linear-chain compounds with diverse functionalities. These reactions often proceed through high-energy intermediates and can be initiated by various means, including photochemistry and catalysis.
One of the most studied photochemical reactions of cyclic ketones is the Norrish Type-I cleavage. nih.gov Upon UV photoexcitation, cyclic ketones can undergo α-cleavage, where the C-C bond adjacent to the carbonyl group breaks, forming a biradical intermediate. nih.gov The fate of this biradical depends on the ring size and reaction conditions. For instance, cyclopentanone (B42830), a related cyclic ketone, is known to isomerize to 4-pentenal (B109682) when irradiated with UV light. nih.gov This process highlights a common pathway for ring-opening in cyclopentyl systems, proceeding from the excited state of the ketone. The degree of ring strain significantly influences the photochemical pathways, with smaller, more strained rings like cyclobutanone (B123998) having a lower barrier to C-C bond fission compared to cyclopentanone. nih.gov
Catalytic methods can also induce ring-opening or fragmentation of cyclic ketones. For example, cyclohexanone (B45756) has been shown to undergo decarbonylation in the presence of soluble platinum(II) complexes, leading to the cleavage of three carbon-carbon bonds. whiterose.ac.uk While specific studies on the ring-opening of this compound are not extensively detailed, the principles derived from similar cyclic ketones, such as cyclopentanone and cyclohexanone, provide a foundational understanding of the potential reactive pathways. These pathways are generally driven by the release of ring strain or the formation of stable products. nih.gov
Derivatization and Further Functionalization of the Cyclopentyl Ring
Functionalization of the cyclopentyl ring in cyclopentyl aryl ketones, without altering the ring structure, represents a key strategy for synthesizing more complex molecules. A notable advancement in this area is the direct functionalization of C(sp³)–H bonds, which are typically unreactive.
Palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation has been demonstrated as a powerful method for modifying aliphatic ketones. nih.gov This reaction utilizes a chiral transient directing group, often an α-amino acid, to direct the catalyst to a specific C-H bond on the cyclopentyl ring, enabling its arylation. While this method shows high enantioselectivity for cyclobutyl ketones, it is also applicable to cyclopentyl ketones, albeit with lower enantioselectivities reported in some cases. nih.gov The reaction demonstrates the capability to introduce aryl groups onto the cyclopentyl ring, transforming a simple starting material into a more structurally complex, chiral product. nih.gov
The general applicability of this C-H activation strategy allows for the introduction of various substituents, depending on the coupling partner used in the reaction. This direct functionalization approach is highly valuable as it avoids the need for pre-functionalized substrates, offering a more atom-economical route to derivatized cyclopentyl ketones.
| Entry | Ketone Substrate | Arylating Agent | Catalyst System | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Cyclopentyl Phenyl Ketone | 1-iodo-3-nitrobenzene | Pd(OAc)₂, L-t-Leu, AgTFA | 2-(3-nitrophenyl)cyclopentyl phenyl ketone | Reactive | Lower enantioselectivity |
| 2 | Cyclobutyl Phenyl Ketone | 1-iodo-3-nitrobenzene | Pd(OAc)₂, L-t-Leu, AgTFA | 2-(3-nitrophenyl)cyclobutyl phenyl ketone | 75 | 99:1 |
This table presents illustrative data based on studies of C-H arylation on cyclic ketones to show typical reaction outcomes. Specific results for this compound may vary. nih.gov
Mechanistic Aspects of this compound Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods.
For the Pd(II)-catalyzed β-C(sp³)–H arylation, the mechanism relies on a transient directing group strategy. nih.gov An α-amino acid condenses with the ketone to form a chiral imine in situ. This imine then acts as a bidentate ligand, coordinating to the palladium center and directing the C–H activation to the β-position of the cyclopentyl ring. The C–H bond cleavage is often the rate-limiting step. nih.gov Deuterium-labeling experiments have shown that for cyclopentyl ketones, the C–H cleavage is irreversible, which can explain the observed differences in enantioselectivity compared to other cyclic ketones. nih.gov
In the context of photochemical ring-opening, the Norrish Type-I reaction proceeds via the formation of an excited singlet state (S₁) or triplet state (T₁) of the ketone upon UV absorption. nih.gov This excited state undergoes α-cleavage to form a biradical. The subsequent reactions of this biradical, such as intramolecular hydrogen abstraction or fragmentation, lead to the final products like unsaturated aldehydes. nih.gov
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
Selectivity is a cornerstone of modern organic synthesis, and reactions involving this compound are often designed to control for chemo-, regio-, and stereoselectivity.
Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. youtube.comslideshare.net For example, in the reduction of a molecule containing both a ketone and an ester, a reagent like sodium borohydride will selectively reduce the ketone over the ester, demonstrating high chemoselectivity. youtube.com
Regioselectivity is the preference for reaction at one position over another. youtube.comacs.org In the functionalization of the cyclopentyl ring of this compound, directing a reaction to the C2 versus the C3 position is a question of regioselectivity. The use of directing groups in C–H activation is a powerful tool to control regioselectivity, favoring the position that is sterically and electronically preferred by the catalyst-directing group complex. nih.gov
Stereoselectivity involves the preferential formation of one stereoisomer over another. youtube.com This is further divided into diastereoselectivity and enantioselectivity. The Pd(II)-catalyzed C–H arylation of cyclopentyl ketones is an example of an enantioselective reaction, where a chiral catalyst system influences the reaction pathway to produce one enantiomer of the product in excess. nih.gov The choice of chiral ligand and additives, such as different silver salts, can be crucial in controlling the enantiomeric ratio of the product. nih.gov However, it has been noted that for cyclopentyl ketones, achieving high enantioselectivity and reversing it with different additives can be more challenging than with other cyclic systems like cyclobutanes. nih.gov
Spectroscopic and Structural Characterization of Cyclopentyl 4 Methylphenyl Ketone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For cyclopentyl 4-methylphenyl ketone, ¹H and ¹³C NMR studies are pivotal in confirming its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the methine proton adjacent to the carbonyl group, the methylene (B1212753) protons of the cyclopentyl ring, and the methyl protons of the tolyl group.
Based on the analysis of analogous compounds such as phenyl(p-tolyl)methanone and cyclopentyl phenyl ketone, the following chemical shifts can be predicted:
Aromatic Protons: The protons on the 4-methylphenyl ring are expected to appear as two doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons ortho to the carbonyl group are likely to be deshielded and resonate at a higher frequency (further downfield) compared to the protons meta to the carbonyl group. For instance, in phenyl(p-tolyl)methanone, the aromatic protons appear in the range of δ 7.28-7.80 ppm. rsc.org
Methine Proton: The single proton on the cyclopentyl ring directly attached to the carbonyl carbon (α-proton) is expected to be significantly deshielded and should appear as a multiplet, likely a quintet, due to coupling with the adjacent methylene protons. Its chemical shift is predicted to be in the range of δ 3.5-4.0 ppm.
Cyclopentyl Protons: The remaining eight protons of the cyclopentyl ring will appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.5 and 2.0 ppm.
Methyl Protons: The three protons of the methyl group on the aromatic ring are expected to produce a sharp singlet around δ 2.4 ppm. In phenyl(p-tolyl)methanone, this signal is observed at δ 2.44 ppm. rsc.org
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to C=O) | ~ 7.7-7.9 | Doublet | 2H |
| Aromatic (meta to C=O) | ~ 7.2-7.4 | Doublet | 2H |
| Methine (α to C=O) | ~ 3.5-4.0 | Multiplet | 1H |
| Cyclopentyl (CH₂) | ~ 1.5-2.0 | Multiplet | 8H |
| Methyl (CH₃) | ~ 2.4 | Singlet | 3H |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methine carbon, the cyclopentyl methylene carbons, and the methyl carbon.
Based on data from related structures like phenyl(p-tolyl)methanone and cyclopentyl phenyl ketone, the following chemical shifts can be anticipated:
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and is expected to resonate at a very low field, typically in the range of δ 195-205 ppm. For phenyl(p-tolyl)methanone, the carbonyl carbon appears at δ 196.6 ppm. rsc.org
Aromatic Carbons: The aromatic carbons will show four distinct signals. The carbon attached to the carbonyl group (quaternary) will be downfield, followed by the carbon bearing the methyl group. The two sets of CH carbons will have their characteristic shifts. For phenyl(p-tolyl)methanone, the aromatic carbons resonate at δ 143.3, 137.9, 134.9, 132.2, 130.4, 129.9, 129.0, and 128.3 ppm. rsc.org
Methine Carbon (α to C=O): The methine carbon of the cyclopentyl ring is expected around δ 45-55 ppm.
Cyclopentyl Carbons (CH₂): The methylene carbons of the cyclopentyl ring will likely show two or three distinct signals in the range of δ 25-35 ppm.
Methyl Carbon (CH₃): The methyl carbon of the tolyl group should appear at a high field, around δ 21-22 ppm. For phenyl(p-tolyl)methanone, this signal is at δ 21.7 ppm. rsc.org
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~ 200 |
| Aromatic (C-C=O) | ~ 135 |
| Aromatic (C-CH₃) | ~ 144 |
| Aromatic (CH) | ~ 129-130 |
| Methine (α to C=O) | ~ 50 |
| Cyclopentyl (CH₂) | ~ 26-31 |
| Methyl (CH₃) | ~ 21.5 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine proton of the cyclopentyl ring and the adjacent methylene protons. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the ortho-aromatic protons and the methine proton to the carbonyl carbon. Correlations from the methyl protons to the aromatic carbons would also be observed, confirming their position on the ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule.
Characteristic Carbonyl Stretching Frequencies
The most prominent feature in the IR and Raman spectra of this compound is the carbonyl (C=O) stretching vibration. For ketones, this absorption is typically strong in the IR spectrum and appears in the region of 1680-1725 cm⁻¹. The exact position is influenced by the electronic effects of the substituents.
In this compound, the carbonyl group is conjugated with the 4-methylphenyl ring. This conjugation leads to a delocalization of the π-electrons, which slightly weakens the C=O double bond and consequently lowers its stretching frequency compared to a non-conjugated aliphatic ketone. The gas-phase IR spectrum of the closely related cyclopentyl phenyl ketone shows a strong carbonyl absorption band. nist.gov For this compound, this band is expected to be in a similar region, likely around 1680-1690 cm⁻¹. The Raman spectrum should also exhibit a strong band in this region.
Aromatic and Aliphatic C-H Vibrations
Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the 4-methylphenyl ring typically appear in the region of 3000-3100 cm⁻¹. The out-of-plane bending vibrations of these C-H bonds are also characteristic and can provide information about the substitution pattern of the aromatic ring. For a para-substituted ring, a strong absorption is expected in the range of 800-860 cm⁻¹.
Aliphatic C-H Vibrations: The stretching vibrations of the C-H bonds in the cyclopentyl and methyl groups are expected to appear just below 3000 cm⁻¹, typically in the range of 2850-2970 cm⁻¹. The bending vibrations for these aliphatic groups will be observed at lower frequencies, generally in the 1350-1470 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides crucial information on the molecular weight and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₃H₁₆O), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This high level of precision allows for the unambiguous identification of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O |
| Theoretical Exact Mass | 188.120115 u |
The data in this table is calculated based on the known atomic masses of the constituent elements and serves as a theoretical benchmark for experimental HRMS analysis.
Analysis of Fragmentation Patterns (e.g., alpha-cleavage, McLafferty rearrangement)
In electron ionization (EI) mass spectrometry, the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural information. The primary fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement. libretexts.orgyoutube.com
Alpha-Cleavage: This is a dominant fragmentation mechanism for ketones, involving the cleavage of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com For aromatic ketones, the cleavage that results in the formation of a stable acylium ion is particularly favored. whitman.edu
Loss of the Cyclopentyl Radical: The bond between the carbonyl carbon and the cyclopentyl ring can break, leading to the loss of a cyclopentyl radical (•C₅H₉). This process forms the highly stable 4-methylbenzoyl cation, which is resonance-stabilized. This fragment is often observed as the base peak in the mass spectrum of aryl alkyl ketones. whitman.edu
Loss of the Tolyl Radical: Cleavage of the bond between the carbonyl carbon and the 4-methylphenyl (tolyl) group results in the loss of a tolyl radical (•C₇H₇) and the formation of a cyclopentylcarbonyl cation.
McLafferty Rearrangement: This rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom on an alkyl chain. wikipedia.orgyoutube.com The process involves a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons. libretexts.org
In this compound, the cyclopentyl ring provides accessible γ-hydrogens. The rearrangement would lead to the expulsion of a neutral ethene molecule (C₂H₄) from the cyclopentyl ring and the formation of a characteristic resonance-stabilized radical cation. libretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragmentation Process | Lost Fragment | Resulting Ion (Structure) | Predicted m/z |
|---|---|---|---|
| Molecular Ion | - | [C₁₃H₁₆O]⁺• | 188 |
| Alpha-Cleavage | •C₅H₉ (Cyclopentyl radical) | [CH₃C₆H₄CO]⁺ (4-Methylbenzoyl cation) | 119 |
| Alpha-Cleavage | •C₇H₇ (Tolyl radical) | [C₅H₉CO]⁺ (Cyclopentylcarbonyl cation) | 97 |
| McLafferty Rearrangement | C₂H₄ (Ethene) | [C₁₁H₁₂O]⁺• | 160 |
X-ray Crystallography for Crystalline Derivatives and Analogues
While this compound itself may not be readily crystalline at room temperature, X-ray crystallography of its solid derivatives or structurally similar analogues provides definitive information about the three-dimensional arrangement of atoms. mdpi.com This technique is crucial for understanding molecular geometry, conformation, and intermolecular interactions in the solid state.
For instance, studies on crystalline aromatic ketones reveal important structural parameters. mdpi.comresearchgate.net In a study of a 4-methylphenyl derivative, the compound was found to crystallize in the monoclinic crystal system. mdpi.com Such analyses provide precise data on bond lengths, bond angles, and dihedral angles. For example, the planarity between the phenyl ring and the carbonyl group is a key feature. In many ketone analogues, the functional groups attached to a phenyl ring can be significantly deviated from the plane of the ring itself. researchgate.net Analysis of related structures shows that fused ring systems can deviate from planarity to varying degrees. mdpi.com These structural details are governed by packing forces and non-covalent interactions, such as hydrogen bonds or π-π stacking, within the crystal lattice. mdpi.comresearchgate.net
Table 3: Illustrative Crystallographic Data for an Analogue (4-Methylphenyl Derivative)
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.9862 |
| b (Å) | 4.8641 |
| c (Å) | 20.3991 |
| β (°) | 101.697 |
This data is derived from a published crystal structure of a 4-methylphenyl derivative and serves as an example of the type of information obtained from X-ray crystallography. mdpi.com
Chiroptical Spectroscopy for Enantiopure Cyclopentyl Ketone Derivatives (e.g., ECD, VCD)
This compound is an achiral molecule. However, the introduction of stereocenters into the cyclopentyl ring or its side chains would yield chiral derivatives. The absolute configuration and conformation of these enantiopure derivatives can be determined using chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). researchgate.netjascoinc.com
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis range. nih.gov It is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. For chiral cyclopentyl ketone derivatives, the carbonyl group and the phenyl group act as chromophores. The interaction (or "coupling") between the electronic transitions of these chromophores gives rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these signals can be correlated with the absolute configuration of the molecule, often with the aid of quantum chemical calculations. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light for vibrational transitions. researchgate.net VCD spectroscopy provides detailed information about the stereochemistry of a molecule, and it has the advantage of being applicable to any chiral molecule with infrared-active vibrations, without the need for a specific UV-Vis chromophore. researchgate.netjascoinc.com For a chiral cyclopentyl ketone derivative, the C=O stretching vibration, typically found in the 1650-1750 cm⁻¹ region, would produce a VCD signal whose sign is directly related to the stereochemistry of the adjacent chiral center(s). The complementarity of ECD and VCD can provide a more complete structural characterization of flexible chiral molecules. colab.ws
Mechanistic Investigations and Computational Studies of Cyclopentyl 4 Methylphenyl Ketone
Elucidation of Reaction Mechanisms for Synthetic and Transformational Pathways
The synthesis of Cyclopentyl 4-methylphenyl ketone can be achieved through various established synthetic routes for ketones. One common method is the Friedel-Crafts acylation of toluene (B28343) with cyclopentanecarbonyl chloride. Another viable route involves the reaction of a cyclopentyl Grignard reagent with p-tolunitrile (B1678323). google.com The mechanisms of these reactions, involving key intermediates and transition states, are central to understanding and optimizing the synthesis.
Identification of Key Intermediates
In the context of the Friedel-Crafts acylation, a critical intermediate is the acylium ion, formed by the reaction of cyclopentanecarbonyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This highly electrophilic species then attacks the electron-rich toluene ring. Due to the activating, ortho-para directing nature of the methyl group on toluene, the attack predominantly occurs at the para position to yield this compound. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
For the Grignard synthesis route, the key intermediate is the organomagnesium compound, cyclopentylmagnesium bromide, formed from bromocyclopentane (B41573) and magnesium metal. google.com This nucleophilic reagent adds to the electrophilic carbon of the nitrile group in p-tolunitrile, forming an imine salt intermediate. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.
Transformations of the ketone itself, such as reduction or oxidation, also proceed through distinct intermediates. For instance, reduction with sodium borohydride (B1222165) would involve a tetrahedral alkoxide intermediate before protonation to form the corresponding alcohol.
Transition State Characterization
The characterization of transition states in these reactions is crucial for understanding their kinetics and selectivity. In the Friedel-Crafts acylation, the rate-determining step is typically the formation of the sigma complex. The transition state leading to this intermediate involves the partial formation of a new carbon-carbon bond between the acylium ion and the toluene ring, with a corresponding disruption of the aromaticity of the toluene ring. The energy of this transition state is influenced by the stability of the developing carbocation.
In the Grignard reaction, the transition state for the addition of the cyclopentylmagnesium bromide to p-tolunitrile can be visualized as a four-membered or six-membered ring, depending on the coordination of the magnesium ion. The geometry and energy of this transition state dictate the rate of the nucleophilic addition.
Kinetic Studies and Kinetic Isotope Effects (KIE) Analysis
For instance, in a hypothetical study of the alpha-bromination of this compound under acidic conditions, a primary KIE would be expected if the enolization step, involving the cleavage of a C-H bond at the alpha-carbon, is the rate-determining step. By comparing the rate of reaction of the ketone with its deuterated counterpart at the alpha-position, one could confirm the mechanism. A significant kH/kD ratio would indicate that the C-H bond is broken in the rate-limiting step.
Theoretical and Computational Chemistry
Computational chemistry offers a powerful lens through which to examine the properties and reactivity of molecules like this compound at an atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and the energetics of various reaction pathways.
For example, DFT calculations could be employed to determine the relative energies of the intermediates and transition states in the synthetic routes described above. This would allow for a theoretical prediction of the most favorable reaction pathway. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the ketone's reactivity, identifying the most likely sites for nucleophilic and electrophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and reactivity. Conformational analysis can identify the most stable arrangement of the cyclopentyl ring relative to the p-tolyl ketone group. The cyclopentane (B165970) ring itself is known to adopt non-planar conformations, such as the envelope and half-chair forms, to relieve ring strain. biomedres.us The interplay between the steric and electronic interactions of the substituents will determine the preferred conformation.
Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can explore the conformational landscape and identify the most populated conformational states. Such simulations can also provide insights into the solvent effects on the molecule's structure and dynamics. For a molecule like bis(p-tolyl) ketone p-tosylhydrazone, a related compound, conformational polymorphs have been identified and studied, highlighting the importance of understanding these structural nuances. researchgate.netfigshare.com
Prediction of Reactivity and Selectivity through Computational Modeling
Computational modeling has emerged as an indispensable tool for predicting the reactivity and selectivity of organic reactions. In the case of this compound, theoretical calculations can be employed to explore various potential reaction pathways, such as nucleophilic addition to the carbonyl group, electrophilic aromatic substitution on the p-tolyl ring, or reactions involving the cyclopentyl moiety.
One of the key areas where computational modeling excels is in the prediction of stereoselectivity, particularly in reactions such as the reduction of the ketone to the corresponding alcohol. The facial selectivity of nucleophilic attack on the carbonyl carbon is governed by a combination of steric and electronic factors. Computational models can elucidate the preferred trajectory of an incoming nucleophile. For instance, theoretical studies on the reduction of sterically unbiased ketones have highlighted the importance of both electrostatic and orbital interactions in determining the stereochemical outcome. These models can be applied to this compound to predict whether a reducing agent would preferentially attack from the Re or Si face of the carbonyl, leading to the formation of one enantiomer of the corresponding alcohol over the other.
Furthermore, computational methods are crucial for understanding and predicting regioselectivity in reactions such as Friedel-Crafts acylation, a common method for synthesizing aryl ketones. While this compound is the product of such a reaction, further electrophilic substitution on the tolyl ring is possible. Quantum chemical calculations can determine the relative energies of the intermediates formed upon electrophilic attack at the ortho and meta positions relative to the acetylcyclopentyl group, thereby predicting the most likely site of further functionalization. The mechanism of Friedel-Crafts acylation itself is complex, involving the formation of an acylium ion, and computational studies have been instrumental in elucidating the nature of the transition states and intermediates involved.
Machine learning, a burgeoning field within computational chemistry, is also being leveraged to predict reaction outcomes. By training algorithms on large datasets of known reactions, models can be developed to forecast the regio- and site-selectivity of reactions on novel substrates like this compound with increasing accuracy.
To illustrate the type of data generated from these computational studies, the following table provides a hypothetical comparison of activation energies for different reaction pathways, which would be a primary output of such an investigation.
| Reaction Type | Proposed Pathway/Product | Calculated Activation Energy (kcal/mol) (Hypothetical) |
| Nucleophilic Addition | Re-face attack by Hydride | 15.2 |
| Si-face attack by Hydride | 16.8 | |
| Electrophilic Substitution | Ortho-acylation | 25.4 |
| Meta-acylation | 28.1 |
This hypothetical data suggests that hydride reduction would be kinetically favored over further acylation, and that the reduction would likely exhibit some degree of facial selectivity.
Understanding Solvent Effects on Reaction Mechanisms
The choice of solvent can dramatically influence the rate, and sometimes even the mechanism, of a chemical reaction. Computational models are particularly adept at dissecting these solvent effects, which can be broadly categorized into bulk solvent effects and specific solvent-solute interactions.
For reactions involving this compound, the polarity of the solvent is expected to play a significant role. For instance, in a nucleophilic addition to the carbonyl group, a polar solvent would likely stabilize the polar transition state more than the less polar reactants, thereby accelerating the reaction. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these bulk electrostatic effects. These models treat the solvent as a continuous dielectric medium, and the solute is placed within a cavity in this medium.
A prime example of solvent influence is the keto-enol tautomerism. While the ketone form of this compound is expected to be significantly more stable, the equilibrium can be shifted by the solvent. Computational studies on other ketones have shown that polar, protic solvents can stabilize the enol form through hydrogen bonding. orientjchem.org Density Functional Theory (DFT) calculations can be used to compute the relative energies of the keto and enol tautomers in different solvents, providing a quantitative understanding of the solvent's role. orientjchem.org
Explicit solvent models, where a number of individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific interactions like hydrogen bonding are crucial. For example, in the study of Grignard reactions with ketones, theoretical calculations have shown that the solvent molecules (often ethers) are not merely a bulk medium but are actively involved in coordinating with the magnesium center, influencing the reactivity and aggregation state of the Grignard reagent. researchgate.netacs.org
The following table presents hypothetical data illustrating how the calculated rate constant for a reaction of this compound might vary with the solvent, as predicted by computational models.
| Solvent | Dielectric Constant (ε) | Calculated Relative Rate Constant (k_rel) (Hypothetical) |
| n-Hexane | 1.88 | 1.0 |
| Dichloromethane | 8.93 | 5.4 |
| Acetone | 20.7 | 12.8 |
| Water | 80.1 | 45.2 |
This hypothetical data demonstrates a clear trend of increasing reaction rate with increasing solvent polarity, a common observation for reactions proceeding through a polar transition state.
Applications of Cyclopentyl 4 Methylphenyl Ketone in Advanced Scientific Research
Role as a Chemical Building Block in Complex Molecular Synthesis
The chemical architecture of cyclopentyl 4-methylphenyl ketone makes it an important precursor in the creation of more intricate molecular frameworks. Its ketone functional group and aromatic ring are reactive sites that can participate in a variety of chemical transformations.
Construction of Polycyclic and Heterocyclic Systems
Aryl ketones, including this compound, are recognized as versatile starting materials for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netnih.gov The ketone moiety can undergo reactions such as condensation, cyclization, and rearrangement to form rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. For instance, aryl methyl ketones can be utilized in metal-catalyzed and iodine-assisted approaches to construct five- and six-membered, as well as fused and poly-fused, heterocyclic systems. researchgate.netnih.gov The cyclopentyl group can influence the stereochemistry and conformation of the resulting polycyclic structures, which is crucial for their biological function. The synthesis of complex polycyclic ketones can be achieved through methods like the fragmentation and recyclization of bridgehead alcohols, a process that has been successfully applied to create various polycyclic frameworks. orgsyn.org
Synthesis of Biologically Active Molecules
The cyclopentylphenyl ketone core is a key intermediate in the synthesis of various biologically active molecules. medchemexpress.com For example, cyclopentyl phenyl ketone is a known precursor in the synthesis of certain anesthetic agents. google.com The structural motif of a ketone attached to a phenyl ring is a common feature in many pharmacologically active compounds. By modifying the cyclopentyl and 4-methylphenyl groups, researchers can systematically alter the properties of the resulting molecules to optimize their biological activity. This approach has been instrumental in the development of a wide range of therapeutic agents.
Scaffold and Lead Compound in Medicinal Chemistry Research
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for its primary biological activity. This compound and its derivatives serve as valuable scaffolds for the design and discovery of new drugs. biosynth.com
Design and Synthesis of Novel Drug Candidates
The ketone group and the aromatic ring of this compound provide key interaction points with biological targets such as enzymes and receptors. numberanalytics.com Medicinal chemists can synthesize a library of related compounds by introducing different chemical groups at various positions on the scaffold. This systematic modification allows for the exploration of how structural changes affect the compound's interaction with its biological target, a process central to modern drug discovery. The use of such scaffolds accelerates the identification of promising lead compounds for further development.
Structure-Activity Relationship (SAR) Studies for Therapeutic Agents
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov By synthesizing and testing a series of analogues of this compound, researchers can establish clear SARs. For example, studies on related diarylpentanoids have demonstrated how variations in the structure, such as the nature of the linker between the aromatic rings, can significantly impact antibacterial activity. mdpi.com This knowledge is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.
The following table illustrates the impact of structural modifications on the biological activity of related ketone-containing compounds:
| Compound Class | Structural Modification | Impact on Biological Activity |
| Diarylpentanoids | Variation in the C5 bridge | Influences antibacterial activity mdpi.com |
| Diarylpentanoids | Addition of a long-chain amino substituent | Plays a significant role in bioactivity mdpi.com |
| Piperidyl 4-methylphenyl ketones | Chiral separation of isomers | The (-)-isomer is generally more active as a dopamine (B1211576) transporter inhibitor nih.gov |
Exploration of Potential Biological Activities (e.g., antimicrobial, anticancer properties, enzyme inhibition)
Derivatives of this compound have been investigated for a range of potential therapeutic applications.
Antimicrobial Properties: Research has shown that related spirocyclic compounds and diarylpentanoid derivatives exhibit antimicrobial activity against various bacterial strains. mdpi.com The structural features of these molecules are thought to enhance their ability to interact with microbial targets.
Anticancer Properties: Spirocyclic compounds structurally similar to derivatives of this compound have been shown to induce apoptosis (programmed cell death) in cancer cells. The mechanism of action often involves the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. Furthermore, cyclopentyl-pyrimidine based analogues have been identified as potent inhibitors of the IGF-1R tyrosine kinase, a key target in cancer therapy. nih.gov Studies on cyclopropyl (B3062369) 4-(4-methylpiperazinomethyl)phenyl ketone have also indicated its potential as an anticancer agent, with significant cytotoxicity observed in various cancer cell lines.
Enzyme Inhibition: The ketone scaffold is a key feature in the design of inhibitors for various enzymes. For instance, derivatives have been studied as inhibitors of kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. Research on 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones has identified them as a novel class of dopamine transporter (DAT) inhibitors. nih.gov
The following table summarizes some of the reported biological activities and the corresponding compound classes:
| Biological Activity | Compound Class/Derivative | Key Findings |
| Anticancer | Spirocyclic compounds | Induce apoptosis in cancer cells by modulating signaling pathways. |
| Anticancer | Cyclopentyl-pyrimidine analogues | Potent inhibitors of IGF-1R tyrosine kinase with IC50 values as low as 10 nM. nih.gov |
| Antimicrobial | Spirocyclic compounds | Effective inhibition against various bacterial strains. |
| Enzyme Inhibition | Piperidyl 4-methylphenyl ketones | Potent inhibitors of the dopamine transporter (DAT). nih.gov |
| Kinase Inhibition | Cyclopropyl 4-(4-methylpiperazinomethyl)phenyl ketone derivatives | Show promise as inhibitors of kinases involved in cancer pathways. |
Catalytic Applications and Ligand Development
The unique structural characteristics of this compound, combining a compact, saturated cyclopentyl ring with an electronically tunable p-tolyl group, make it a compound of interest in various catalytic applications. Its potential extends from serving as a ligand in organometallic catalysis to participating in metal-free photocatalytic systems and acid-catalyzed reactions.
Cyclopentyl Ketones as Ligands in Organometallic Catalysis (e.g., Suzuki Coupling)
While specific studies detailing the use of this compound as a ligand in Suzuki coupling are not prevalent in the reviewed literature, the application of related cyclopentyl ketones, such as cyclopentyl methyl ketone, has been noted in this capacity. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgyoutube.com The efficiency and selectivity of this reaction are highly dependent on the nature of the ligands attached to the palladium center.
Ketones, in general, can coordinate to metal centers through the lone pair of electrons on the oxygen atom. In the context of catalysis, this interaction can modulate the electronic properties and steric environment of the metal catalyst, thereby influencing its reactivity. For cyclopentyl ketones, the cyclopentyl group can provide a degree of steric bulk around the coordination site, which can be advantageous in promoting the reductive elimination step of the catalytic cycle, a crucial phase for product formation. libretexts.org
The 4-methylphenyl group in this compound introduces an aromatic system that can further influence the ligand's electronic properties. The methyl group is weakly electron-donating, which can increase the electron density on the palladium center if the ketone were to act as a ligand. This increased electron density can, in turn, facilitate the initial oxidative addition step of the Suzuki coupling mechanism. The interplay between the steric bulk of the cyclopentyl group and the electronic effects of the p-tolyl group could potentially be harnessed to fine-tune the catalytic activity. Research on N-heterocyclic carbene (NHC) ligands has shown that modifying the steric and electronic properties of the ligand can lead to highly selective catalytic systems. nih.gov
Below is a table summarizing the general role of ligands in Suzuki-Miyaura coupling, which provides a framework for understanding the potential application of this compound.
| Catalytic Step | Role of Ligand | Potential Influence of this compound |
| Oxidative Addition | Electron-donating ligands can facilitate this step by increasing the electron density on the metal center. | The electron-donating 4-methylphenyl group could enhance this step. |
| Transmetalation | The ligand's steric and electronic properties can influence the rate of transfer of the organic group from boron to the metal center. | The specific geometry of the cyclopentyl and p-tolyl groups would play a role. |
| Reductive Elimination | Sterically bulky ligands can promote this final step, leading to the release of the coupled product. | The cyclopentyl group provides steric bulk that could be beneficial. |
It is important to note that while the foundational principles of ligand design support the potential of cyclopentyl ketones in catalysis, dedicated research on this compound is required to fully elucidate its efficacy and specific role in reactions like the Suzuki coupling.
Role in Metal-Free Photocatalytic Systems
The field of metal-free photocatalysis has gained significant traction as a sustainable approach to organic synthesis, avoiding the use of expensive and potentially toxic heavy metals. nih.govrsc.orgresearchgate.net Aromatic ketones are known to be effective photocatalysts, capable of absorbing light and promoting chemical reactions. researchgate.net Specifically, aryl ketones can undergo photo-induced electron transfer processes to generate radical intermediates, which then drive various transformations. nih.govacs.org
Research on aryl cyclopropyl ketones has demonstrated their utility in visible light-promoted [3+2] cycloaddition reactions to form cyclopentane (B165970) derivatives. nih.govacs.org In these systems, the aryl ketone moiety absorbs light and, in the presence of a Lewis acid, is reduced to a radical anion. This intermediate then undergoes ring-opening to produce a distonic radical anion that can participate in cycloaddition reactions. While this compound does not possess a cyclopropyl group, the underlying principle of photo-induced electron transfer involving an aryl ketone is relevant.
The general mechanism for the photocatalytic activation of an aryl ketone is as follows:
Photoexcitation: The aryl ketone absorbs a photon, promoting it to an excited state.
Electron Transfer: The excited ketone can then act as a single-electron oxidant or reductant, depending on the reaction conditions and the other species present.
Radical Formation: This electron transfer process generates radical ions, which are highly reactive intermediates.
Product Formation: The radical intermediates undergo further reactions to form the final product.
Recent studies have also explored the metal-free, visible-light-mediated α-arylation of cyclic ketones, demonstrating the potential to form new carbon-carbon bonds under mild conditions. nih.govnih.gov These reactions often proceed via the formation of an enamine intermediate from the ketone, which then participates in the photocatalytic cycle. This highlights another potential avenue for the application of this compound in metal-free photocatalysis.
Utilization in Acid-Catalyzed Organic Reactions
The ketone functional group is susceptible to a variety of acid-catalyzed reactions, and this compound is no exception. These reactions typically involve the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
One of the most fundamental acid-catalyzed reactions of ketones is ketalization . This reaction involves the treatment of a ketone with an alcohol in the presence of an acid catalyst to form a ketal, which serves as a protecting group for the ketone functionality. For example, the reaction of a ketone with ethylene (B1197577) glycol under acidic conditions yields a cyclic ketal. This is a reversible process, and the equilibrium can be driven towards the product by removing water. mdpi.com
Another important class of acid-catalyzed reactions is aldol (B89426) condensation . chemtube3d.comlibretexts.org In the case of a ketone with α-hydrogens, such as this compound, an acid catalyst can promote the formation of an enol intermediate. This enol can then act as a nucleophile, attacking the protonated carbonyl of another ketone molecule. Subsequent dehydration leads to the formation of an α,β-unsaturated ketone. Studies on the aldol condensation of cyclopentanone (B42830) have shown that it can be effectively catalyzed by acid-base bifunctional catalysts. mdpi.com
The Nazarov cyclization is another powerful acid-catalyzed reaction, involving the electrocyclic closure of divinyl ketones to form cyclopentenones. organicreactions.org While this compound is not a divinyl ketone itself, it could potentially be a precursor to substrates for such reactions, or related acid-catalyzed cyclizations could be envisioned. For instance, acid-catalyzed cyclization of aryl alkynyl ketones has been reported to form cyclopenta[b]naphthalene derivatives. researchgate.net
The table below summarizes some potential acid-catalyzed reactions for this compound.
| Reaction Type | Reagents | Product Type |
| Ketalization | Alcohol, Acid Catalyst | Ketal (Protected Ketone) |
| Aldol Condensation | Acid or Base Catalyst | α,β-Unsaturated Ketone |
| Nazarov-type Cyclization | (if converted to a suitable precursor) | Cyclopentenone derivative |
Applications in Material Science and Polymer Chemistry
The incorporation of well-defined molecular structures into polymeric materials is a key strategy for developing advanced materials with tailored properties. This compound, with its combination of a rigid alicyclic group and a functionalizable aromatic ring, presents opportunities for applications in material science and polymer chemistry.
Development of Novel Materials and Polymers
The ketone functionality and the aromatic ring of this compound offer several handles for polymerization or for incorporation into polymer backbones. For instance, aromatic ketones are precursors for the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK), known for their excellent thermal and mechanical properties. While the direct polymerization of this compound into a PEEK-like structure is not straightforward, it could potentially be modified to create a suitable monomer. For example, the aromatic ring could be functionalized with groups that are amenable to polymerization reactions. The synthesis of aromatic poly(ether ketone)s has been achieved through nickel-catalyzed coupling polymerization of aromatic dichlorides. acs.org
Furthermore, polymers containing ketone groups in their side chains are versatile precursors for further functionalization. nih.gov For example, a methacrylate (B99206) monomer with a ketone side-chain has been polymerized via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to create well-defined polymers. The ketone groups on these polymers can then be readily conjugated with other molecules. nih.gov Similarly, this compound could be envisioned as a starting point for the synthesis of a monomer containing the cyclopentyl ketone moiety, which could then be polymerized to create novel functional polymers. The presence of the bulky and rigid cyclopentyl group in the polymer side chain could significantly impact the polymer's physical properties, such as its glass transition temperature and mechanical strength.
Integration into Polyhedral Oligomeric Silsesquioxanes (POSSs)
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with the general formula (RSiO1.5)n, where R can be a variety of organic groups. nih.govmagtech.com.cn These hybrid organic-inorganic nanoparticles are of great interest for creating polymer nanocomposites with enhanced properties, such as thermal stability, mechanical strength, and oxidation resistance. magtech.com.cn
The functionalization of POSS cages with specific organic groups is a key step in tailoring their properties and ensuring their compatibility with polymer matrices. nih.gov While there is no direct report of the integration of this compound into a POSS structure, the ketone functionality provides a potential site for attachment. For example, a POSS cage functionalized with a group that can react with a ketone, such as an aminooxy or a hydrazine (B178648) group, could be used to covalently link the cyclopentyl ketone moiety to the POSS nanoparticle.
Conversely, this compound could be modified to bear a reactive group, such as a silane, that would allow it to be incorporated during the synthesis of the POSS cage itself. Research has shown that POSS molecules can be functionalized with a wide variety of groups, including olefins, amines, and thiols, which can then be used in subsequent reactions. nih.govnih.gov For example, mercapto-functionalized POSS has been used as a soluble support for peptide synthesis. nih.gov
The incorporation of the this compound structure into a POSS-polymer composite could offer several advantages. The rigid cyclopentyl group could enhance the mechanical properties of the material, while the aromatic phenyl group could improve its thermal stability and compatibility with aromatic polymers. Research on POSS-siloxane triblock copolymers has shown that the nature of the substituent on the POSS cage (e.g., cyclopentyl vs. cyclohexyl) has a significant impact on the thermal transitions of the resulting material. dtic.mil
The table below outlines potential strategies for integrating this compound into POSS-based materials.
| Integration Strategy | Description |
| Post-functionalization of POSS | Reacting a functionalized POSS cage (e.g., with aminooxy groups) with the ketone group of this compound. |
| Functionalization of the Ketone | Modifying this compound with a reactive group (e.g., a silane) to allow for its incorporation into the POSS synthesis. |
| Use as a Monomer in POSS-Polymer Systems | Polymerizing a monomer derived from this compound in the presence of POSS nanoparticles to create a nanocomposite. |
Further research is needed to explore these possibilities and to fully understand the impact of the this compound moiety on the properties of POSS-containing materials.
Analytical and Forensic Chemistry Applications
This compound, while a distinct chemical entity, is situated within a class of compounds that have garnered attention in analytical and forensic sciences. Although specific, in-depth research singling out this particular ketone is not extensively documented in publicly available literature, its structural characteristics suggest potential applications as an analytical standard and relevance in forensic investigations, particularly concerning the synthesis of controlled substances.
In analytical chemistry, the purity and well-defined structure of this compound make it a suitable candidate for use as a reference material or standard. Such standards are crucial for the development and validation of analytical methods, including chromatography and spectroscopy, which are used to identify and quantify other substances. While commercial suppliers offer this compound, they may not provide detailed analytical data, placing the onus on the purchasing researchers to confirm its identity and purity for their specific applications. sigmaaldrich.com
The forensic relevance of ketones with a cyclopentyl phenyl structure is highlighted by research into the illicit synthesis of ketamine. nih.govresearchgate.net For instance, the related compound, 2-chlorophenyl cyclopentyl ketone, has been identified as a precursor in the clandestine manufacturing of ketamine. nih.govcolab.ws Forensic laboratories have analyzed materials seized from illicit drug manufacturing sites using techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high-resolution mass spectrometry (LC-HRMS), and nuclear magnetic resonance (NMR) spectroscopy to identify such precursors. nih.govcolab.ws This underscores the importance of monitoring and identifying novel starting materials and intermediates used in the synthesis of controlled substances. While not directly implicated in the available literature, the structural similarity of this compound to known precursors positions it as a compound of interest for forensic chemists.
Furthermore, patents related to the synthesis of cyclopentyl phenyl ketone, another structural analog, explicitly mention its role as an important intermediate in the synthesis of ketamine. google.com The development of efficient synthesis processes for such ketones is of interest to both legitimate pharmaceutical development and, potentially, to those involved in illicit drug production. google.com This dual-use potential necessitates its inclusion in the broader analytical surveillance of chemical precursors.
The table below summarizes the basic physicochemical properties of this compound, which are fundamental for its identification in an analytical or forensic context.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | cyclopentyl(4-methylphenyl)methanone labshake.com |
| Molecular Formula | C13H16O labshake.com |
| Molecular Weight | 188.27 g/mol labshake.com |
| CAS Number | 97802-97-6 labshake.com |
| Purity (Typical) | 96% labshake.com |
Chemical Compounds Mentioned
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Cyclopentyl 2-(4-methylphenyl)ethyl ketone |
| 2-chlorophenyl cyclopentyl ketone |
| ketamine |
| hydroxylamine (B1172632) |
| cyclopentanone p-toluenesulfonylhydrazone |
| 2-chlorobenzaldehyde |
| cyclopentyl phenyl ketone |
| bromocyclopentane (B41573) |
| benzonitrile (B105546) |
| methyl tert-butyl ether |
| ethyl acetate |
| tetrahydrofuran (B95107) |
| magnesium |
| hydrochloric acid |
| Acetophenone, 4'-methyl- |
| p-Acetyltoluene |
| p-Methylacetophenone |
| Melilotal |
| Methyl p-tolyl ketone |
| 1-Acetyl-4-methylbenzene |
| 4-Methylacetophenone |
| 1-(4-Methylphenyl)-1-ethanone |
| p-Acetotoluene |
| 1-Methyl-4-acetylbenzene |
| (4-Methylphenyl) methyl ketone |
| 4-Acetyltoluene |
| para-Methyl-acetophenone |
| 1-p-Tolylethanone |
| NSC 9401 |
Conclusion and Future Research Directions
Summary of Key Contributions to the Chemistry of Cyclopentyl 4-Methylphenyl Ketone
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of toluene (B28343) with cyclopentanecarbonyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in aromatic chemistry. scribd.comlibretexts.orgchemguide.co.uk The regioselectivity of this reaction is a key aspect, with the electron-donating methyl group on the toluene ring directing the incoming acyl group predominantly to the para position, yielding the desired product. libretexts.orgchemguide.co.uk The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). scribd.com
The structural features of this compound, specifically the presence of the carbonyl group, the aromatic ring, and the cyclopentyl moiety, are expected to govern its reactivity. The carbonyl group is a site for nucleophilic attack, while the aromatic ring can undergo further electrophilic substitution. The cyclopentyl group can influence the steric accessibility of the carbonyl carbon.
While specific, detailed research focusing solely on this compound is limited in publicly available literature, the extensive body of work on analogous aryl ketones provides a strong foundation for understanding its chemical behavior.
Identification of Unexplored Reactivity and Synthetic Opportunities
The reactivity of this compound presents several avenues for further exploration. While the carbonyl group's reactivity towards common nucleophiles is predictable, its participation in more complex, modern synthetic transformations remains largely unexplored.
One area of opportunity lies in the development of asymmetric reductions of the ketone to produce chiral secondary alcohols. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. While methods for the asymmetric reduction of aryl ketones exist, optimizing these for this compound to achieve high enantioselectivity would be a valuable contribution.
Furthermore, the functionalization of the C-H bonds of the cyclopentyl ring represents a significant synthetic challenge and opportunity. Recent advances in transition-metal-catalyzed C-H activation could potentially be applied to selectively introduce new functional groups to the cyclopentyl moiety, leading to a diverse range of novel derivatives with potentially interesting properties.
The development of novel cycloaddition reactions involving the aromatic ring or the carbonyl group could also lead to the synthesis of complex polycyclic structures.
Perspectives on Novel Applications in Interdisciplinary Research
The structural motifs present in this compound suggest potential applications in various interdisciplinary fields. Aryl ketones are known to be substructures in many biologically active compounds. nih.gov Therefore, derivatives of this compound could be synthesized and screened for potential pharmacological activities.
In materials science , the incorporation of this ketone or its derivatives into polymer backbones could lead to materials with interesting thermal or photophysical properties. The rigid aromatic and cycloaliphatic groups can influence the macroscopic properties of such materials.
The field of medicinal chemistry could benefit from the exploration of this compound derivatives as potential inhibitors of enzymes where an aryl ketone moiety is known to be important for binding. The cyclopentyl group offers a lipophilic component that can be varied to optimize binding interactions.
Advancements in Sustainable Synthesis and Green Chemistry for Cyclopentyl Ketones
The traditional Friedel-Crafts acylation, while effective, often utilizes stoichiometric amounts of Lewis acid catalysts, which can generate significant waste. A key area for future research is the development of more sustainable synthetic methods for this compound and other cyclopentyl ketones.
Green chemistry approaches could include:
The use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste.
The development of catalytic Friedel-Crafts acylation reactions that use only a catalytic amount of a Lewis or Brønsted acid.
The exploration of solvent-free reaction conditions or the use of more environmentally benign solvents.
Visible-light-induced aerobic C-H oxidation reactions have been developed for the synthesis of aromatic ketones, offering a greener alternative to traditional methods. researchgate.net
Emerging Methodologies for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involving this compound can pave the way for the development of more efficient and selective synthetic methods. Emerging methodologies for mechanistic elucidation include:
Computational chemistry : Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict product distributions. dntb.gov.uaacs.orgresearchgate.netresearchgate.net This can provide valuable insights into the factors controlling reactivity and selectivity.
In-situ spectroscopic techniques : Techniques such as in-situ NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.
Kinetic isotope effect studies : These studies can help to determine the rate-determining step of a reaction and provide information about the nature of the transition state.
By employing these advanced techniques, a more detailed and nuanced understanding of the chemistry of this compound can be achieved, fostering the development of novel synthetic strategies and applications.
Q & A
Q. What are the common synthetic routes for Cyclopentyl 4-methylphenyl ketone, and how can reaction conditions be optimized?
this compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, the cyclopentyl group can be introduced using cyclopentyl chloride or bromide in the presence of Lewis acids like AlCl₃. Optimization involves controlling reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry of reagents to maximize yield (≥75%) and minimize side products like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the cyclopentyl ring (δ 1.5–2.5 ppm for CH₂ groups) and 4-methylphenyl moiety (δ 2.3 ppm for CH₃, δ 7.2–7.4 ppm for aromatic protons).
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) verifies the ketone group.
- Mass Spectrometry (HRMS) : Provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 202.1352 for C₁₃H₁₆O). Computational tools (e.g., Gaussian) can predict bond angles and spatial geometry .
Q. How does the cyclopentyl group influence the compound’s reactivity compared to other cycloalkyl ketones?
Kinetic studies show that cyclopentyl ketones exhibit intermediate reactivity in reductions (e.g., with NaBH₄) compared to smaller (cyclopropyl) or larger (cyclohexyl) rings due to ring strain and steric effects. For instance, at 0°C, cyclopentyl phenyl ketone has a relative reduction rate of 0.36 (vs. acetophenone = 1.0), attributed to its balanced strain and conformational flexibility .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported synthetic yields of this compound?
Discrepancies in yields often arise from variations in:
- Catalyst activity : Use of fresh vs. recycled AlCl₃.
- Moisture control : Strict anhydrous conditions prevent hydrolysis of intermediates.
- Workup protocols : Rapid quenching and extraction minimize side reactions. Systematic DOE (Design of Experiments) approaches, such as varying temperature, solvent, and catalyst loadings, can identify critical parameters .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like enzymes or receptors. For example, the ketone’s electrophilic carbonyl may form hydrogen bonds with active-site residues (e.g., serine hydrolases). QSAR models can link structural features (e.g., logP, polar surface area) to bioactivity, guiding the design of derivatives with enhanced pharmacokinetics .
Q. What role does the 4-methyl group play in modulating the compound’s electronic and steric properties?
The methyl group at the para position:
- Electronically : Donates electron density via hyperconjugation, slightly reducing the ketone’s electrophilicity (evidenced by slower nucleophilic addition rates).
- Sterically : Shields the phenyl ring from axial attack in substitution reactions. Comparative studies with meta- or ortho-methyl analogs show 10–15% differences in reaction rates .
Q. How can structural analogs of this compound be used to study structure-activity relationships (SAR) in drug discovery?
Key analogs include:
- Cyclopropyl/cyclobutyl variants : To assess ring size effects on target binding.
- Halogenated derivatives : Introducing Cl or F at the phenyl ring enhances lipophilicity and metabolic stability.
- Spirocyclic derivatives : Compounds like Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (PubChem CID: 24725397) show improved solubility and bioavailability due to the spiro moiety .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
